An In-depth Technical Guide to the Synthesis and Properties of 2-(Cyclohexyloxy)-5-nitropyridine
An In-depth Technical Guide to the Synthesis and Properties of 2-(Cyclohexyloxy)-5-nitropyridine
Abstract
This technical guide provides a comprehensive overview of 2-(cyclohexyloxy)-5-nitropyridine, a key heterocyclic building block with significant potential in pharmaceutical and materials science. The document details a robust and reproducible synthetic protocol, starting from readily available precursors, and offers an in-depth analysis of the compound's physicochemical and spectroscopic properties. The causality behind experimental choices, safety considerations, and potential applications, particularly in drug development as a pharmaceutical intermediate, are discussed. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of this versatile molecule.
Introduction: The Significance of 2-(Cyclohexyloxy)-5-nitropyridine in Modern Synthesis
Nitropyridine derivatives are a cornerstone in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical industry. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it a versatile scaffold for constructing complex molecular architectures. 2-(Cyclohexyloxy)-5-nitropyridine, with its unique combination of a bulky cyclohexyloxy group and a reactive nitro-activated pyridine core, presents a valuable intermediate for the synthesis of novel compounds with potential therapeutic activities.
The strategic placement of the cyclohexyloxy group at the 2-position and the nitro group at the 5-position creates a distinct electronic and steric profile. This arrangement is particularly relevant in the design of kinase inhibitors and other targeted therapies where specific interactions with biological macromolecules are desired. This guide aims to provide a thorough understanding of the synthesis and properties of this compound, enabling its effective utilization in research and development.
Synthesis of 2-(Cyclohexyloxy)-5-nitropyridine: A Step-by-Step Approach
The synthesis of 2-(cyclohexyloxy)-5-nitropyridine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of a 5-nitropyridine ring by the incoming cyclohexoxide nucleophile. The entire synthetic workflow can be conceptualized as a two-stage process: the synthesis of the key precursor, 2-chloro-5-nitropyridine, followed by the final substitution reaction.
Caption: Overall synthetic workflow for 2-(Cyclohexyloxy)-5-nitropyridine.
Synthesis of the Key Precursor: 2-Chloro-5-nitropyridine
A reliable and scalable synthesis of the crucial intermediate, 2-chloro-5-nitropyridine, begins with the nitration of 2-aminopyridine, followed by diazotization and chlorination. This multi-step process is well-documented and provides high yields of the desired product.
2.1.1. Step 1: Synthesis of 2-Amino-5-nitropyridine
The initial step involves the nitration of 2-aminopyridine. This reaction must be carefully controlled to favor the formation of the 5-nitro isomer.
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Protocol:
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In a flask equipped with a stirrer and a dropping funnel, carefully add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 10°C.
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Once the 2-aminopyridine has completely dissolved, a nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise, ensuring the temperature does not exceed 30°C.
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After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 55-65°C) for several hours until the reaction is complete (monitored by TLC).
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The reaction mixture is then carefully poured onto crushed ice, and the pH is adjusted to 5.5-6.0 with a sodium hydroxide solution to precipitate the product.
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The resulting solid is filtered, washed with cold water, and dried to yield 2-amino-5-nitropyridine.
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2.1.2. Step 2: Synthesis of 2-Hydroxy-5-nitropyridine
The amino group of 2-amino-5-nitropyridine is then converted to a hydroxyl group via a diazotization reaction.
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Protocol:
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Dissolve 2-amino-5-nitropyridine in an aqueous solution of hydrochloric acid.
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Cool the solution to below 0°C in an ice-salt bath.
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A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C.
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After the addition, the reaction mixture is stirred for a short period, and the completion of the reaction is monitored by TLC.
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The resulting solution containing the diazonium salt is then carefully heated to induce hydrolysis, forming 2-hydroxy-5-nitropyridine.
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Upon cooling, the product precipitates and can be collected by filtration, washed, and dried.
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2.1.3. Step 3: Synthesis of 2-Chloro-5-nitropyridine
The final step in the precursor synthesis is the chlorination of 2-hydroxy-5-nitropyridine using a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][2]
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Protocol:
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In a reaction vessel, a mixture of 2-hydroxy-5-nitropyridine and phosphorus oxychloride is prepared.
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Phosphorus pentachloride is added portion-wise to the mixture.
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The reaction mixture is heated at reflux for several hours.
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After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
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The residue is carefully poured onto crushed ice, and the mixture is neutralized with a base (e.g., sodium hydroxide solution) to a pH of 8-9.
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The product is then extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated to give 2-chloro-5-nitropyridine.
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Final Synthesis Step: Nucleophilic Aromatic Substitution
The culmination of the synthesis is the reaction of 2-chloro-5-nitropyridine with cyclohexanol in the presence of a base. The electron-withdrawing nitro group at the 5-position activates the 2-position for nucleophilic attack by the cyclohexoxide ion.
Caption: General mechanism of the SNAr reaction.
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Experimental Protocol:
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Preparation of Sodium Cyclohexoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous cyclohexanol to a suspension of sodium hydride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium cyclohexoxide.
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Substitution Reaction: To the freshly prepared solution of sodium cyclohexoxide, add a solution of 2-chloro-5-nitropyridine in the same anhydrous solvent dropwise at room temperature.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction may require gentle heating to proceed at a reasonable rate.
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Work-up: Upon completion, the reaction is quenched by the careful addition of water. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(cyclohexyloxy)-5-nitropyridine.
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Physicochemical and Spectroscopic Properties
A thorough characterization of 2-(cyclohexyloxy)-5-nitropyridine is essential for its use in further synthetic applications and for quality control purposes. The following table summarizes its key properties.
| Property | Value |
| Chemical Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Data not available in the searched literature |
| Boiling Point | Data not available in the searched literature |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
| CAS Number | 85003-00-5 |
Spectroscopic Data (Predicted and Expected):
While specific experimental spectra were not found in the literature, the expected spectroscopic features can be predicted based on the structure of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with the nitro group causing a downfield shift. The cyclohexyl group will exhibit a series of multiplets in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, with the carbon bearing the nitro group being significantly deshielded. The carbons of the cyclohexyl group will appear in the upfield region.
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Infrared (IR) Spectroscopy: The IR spectrum should display strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-O-C stretching of the ether linkage, and aromatic C-H and C=N stretching of the pyridine ring.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Applications in Drug Development and Beyond
The primary application of 2-(cyclohexyloxy)-5-nitropyridine lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[3][4][5] The nitropyridine moiety is a well-established pharmacophore and a synthetic handle for further functionalization.
Potential as a PI3 Kinase Inhibitor Intermediate:
One promising area of application is in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors. A patent for heterocyclic compounds as PI3K inhibitors describes molecules containing a "6-cyclohexyloxy-2-napthyloxy" moiety. While not a direct derivative, the presence of the cyclohexyloxy group in 2-(cyclohexyloxy)-5-nitropyridine makes it a potentially valuable starting material for the synthesis of analogs or related compounds targeting this important enzyme family, which is implicated in cancer and inflammatory diseases.
The nitro group in 2-(cyclohexyloxy)-5-nitropyridine can be readily reduced to an amino group, which can then be further derivatized through various coupling reactions to build more complex molecular scaffolds.
Caption: Synthetic utility of 2-(Cyclohexyloxy)-5-nitropyridine.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 2-(cyclohexyloxy)-5-nitropyridine and its precursors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Nitropyridine compounds can be hazardous, and their N-oxide intermediates are suspected carcinogens. Therefore, it is crucial to handle these materials with care and to follow all institutional safety guidelines.
Conclusion
2-(Cyclohexyloxy)-5-nitropyridine is a valuable and versatile building block in organic synthesis. Its preparation, while multi-stepped, is achievable through well-established chemical transformations. The unique structural features of this compound make it an attractive intermediate for the synthesis of novel molecules with potential applications in drug discovery, particularly in the development of targeted therapies. This guide provides a solid foundation for researchers and scientists to confidently synthesize, characterize, and utilize 2-(cyclohexyloxy)-5-nitropyridine in their research endeavors. Further exploration of its reactivity and applications is warranted and is expected to lead to the discovery of new and important chemical entities.
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